molecular formula C14H20N2O6 B12700036 Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)- CAS No. 68061-27-8

Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-

Cat. No.: B12700036
CAS No.: 68061-27-8
M. Wt: 312.32 g/mol
InChI Key: OPBAKSKUNUAENB-UHFFFAOYSA-N
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Description

Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-: is a complex organic compound that features a morpholine ring substituted with a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound , the synthesis can be achieved through the following steps:

    Formation of the Intermediate: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Coupling Reaction: The intermediate is then coupled with morpholine under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the morpholine ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the 3,4,5-trimethoxyphenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can lead to deoxygenated products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: The compound has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to these targets, thereby modulating their activity. The morpholine ring enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

  • Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
  • Morpholine, 4-((3,4,5-trimethoxyphenyl)methyl)-

Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group in the compound provides unique binding properties and enhances its biological activity compared to other morpholine derivatives. This makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

68061-27-8

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

morpholin-4-yl N-(3,4,5-trimethoxyphenyl)carbamate

InChI

InChI=1S/C14H20N2O6/c1-18-11-8-10(9-12(19-2)13(11)20-3)15-14(17)22-16-4-6-21-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,17)

InChI Key

OPBAKSKUNUAENB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)ON2CCOCC2

Origin of Product

United States

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